(5R)-5-Methyl-5-vinyltetrahydro-2-furanol
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Overview
Description
(5R)-5-Methyl-5-vinyltetrahydro-2-furanol is an organic compound with a unique structure that includes a tetrahydrofuran ring substituted with a methyl and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-Methyl-5-vinyltetrahydro-2-furanol typically involves the enantioselective ring-opening of a cycloanhydride with an alcohol in the presence of a chiral catalyst. One method involves using 9-epiquininurea as the chiral catalyst to achieve high yield and stereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of enantioselective synthesis and the use of chiral catalysts are likely to be employed on a larger scale to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-Methyl-5-vinyltetrahydro-2-furanol can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while reduction can produce saturated alcohols.
Scientific Research Applications
(5R)-5-Methyl-5-vinyltetrahydro-2-furanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (5R)-5-Methyl-5-vinyltetrahydro-2-furanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4R,5R)-1,2-dithiane-4,5-diol: Another compound with a similar ring structure but different functional groups.
Adenosine: A compound with a similar stereochemistry but different biological activity.
Uniqueness
(5R)-5-Methyl-5-vinyltetrahydro-2-furanol is unique due to its specific combination of a tetrahydrofuran ring with methyl and vinyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H12O2 |
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Molecular Weight |
128.17 g/mol |
IUPAC Name |
(5R)-5-ethenyl-5-methyloxolan-2-ol |
InChI |
InChI=1S/C7H12O2/c1-3-7(2)5-4-6(8)9-7/h3,6,8H,1,4-5H2,2H3/t6?,7-/m0/s1 |
InChI Key |
BIJAVMAZHUQEJX-MLWJPKLSSA-N |
Isomeric SMILES |
C[C@@]1(CCC(O1)O)C=C |
Canonical SMILES |
CC1(CCC(O1)O)C=C |
Origin of Product |
United States |
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